Tichocarpol A
Description
Tichocarpol A is a novel phenylpropanoid derivative first isolated from the red alga Tichocarpus crinitus in 2004 . Its structure was elucidated as (2R)-3-(p-hydroxyphenyl)-2-sulfooxypropanoic acid, featuring a sulfonic acid ester group attached to a β-arylpropanoic acid backbone (Table 1) . This compound exhibits feeding-deterrent activity against the sea urchin Strongylocentrotus intermedius, suggesting a role in ecological defense mechanisms . Notably, this compound has also been identified in the higher plant Caroxylon volkensii (Amaranthaceae), marking its first reported occurrence in terrestrial species .
Properties
Molecular Formula |
C9H10O7S |
|---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C9H10O7S/c10-7-3-1-6(2-4-7)5-8(9(11)12)16-17(13,14)15/h1-4,8,10H,5H2,(H,11,12)(H,13,14,15)/t8-/m1/s1 |
InChI Key |
WXGOORTYNRYLMK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)OS(=O)(=O)O)O |
Synonyms |
tichocarpol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and bioactivity differences between Tichocarpol A and related compounds:
Key Comparative Insights
Structural Differentiation
- Sulfonic Acid vs. Gallate/Phenolic Groups: this compound’s sulfonic acid ester is rare among natural products, distinguishing it from phenolic acids like rosmarinic acid or gallate derivatives (e.g., ethyl-p-digallate).
- Tichocarpol B: Shares the phenylpropanoid core with this compound but differs in stereochemistry and hydroxylation patterns, though both exhibit similar bioactivity .
Functional Overlaps and Divergence
- Feeding Deterrence : this compound and B, along with the glycoside floridoside, deter herbivores like sea urchins, indicating multiple chemical strategies in algae for predator defense. In contrast, ethyl-p-digallate and rosmarinic acid primarily serve antioxidant roles .
- Ecological vs. Pharmacological Roles : While this compound’s activity is ecological, structurally distinct compounds like rosmarinic acid have broader therapeutic applications (e.g., anti-inflammatory effects).
Evolutionary Significance
The presence of this compound in sulfur-rich environments (marine algae and halophytic plants) suggests adaptive convergence in sulfur metabolism. This contrasts with non-sulfonated phenolics like Colpol, which may lack specialized ecological roles .
Q & A
Basic Research Questions
Q. What are the primary methods for isolating Tichocarpol A from natural sources, and how can researchers optimize yield and purity?
- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Optimization involves adjusting solvent polarity, temperature, and gradient elution parameters. Purity validation requires analytical HPLC with UV/Vis or mass spectrometry (MS) detection. Yield improvements may involve pre-extraction steps like freeze-drying plant material or using enzymatic hydrolysis to disrupt cell walls .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HSQC, HMBC) is critical for determining carbon-hydrogen frameworks. High-resolution MS (HRMS) confirms molecular formulas, while infrared (IR) spectroscopy identifies functional groups. X-ray crystallography may resolve absolute configuration if crystals are obtainable. Cross-validation with literature data and computational modeling (e.g., DFT calculations) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo experiments to evaluate the bioactivity of this compound while minimizing off-target effects?
- Methodological Answer :
- In vitro : Use dose-response assays (e.g., IC50 determination) with appropriate controls (vehicle-only and positive/negative controls). Employ cell lines with validated genetic backgrounds and include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects.
- In vivo : Select animal models aligned with the hypothesized mechanism (e.g., inflammation or cancer models). Apply randomization and blinding to reduce bias. Dose ranges should reflect physiologically relevant concentrations, and pharmacokinetic (PK) studies (plasma half-life, bioavailability) are essential. Off-target effects are minimized via RNAi knockdown or CRISPR-based validation of molecular targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
